molecular formula C17H14Cl2N4O2S B2716847 1-(2,4-Dichlorophenyl)-3-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)urea CAS No. 1020975-17-0

1-(2,4-Dichlorophenyl)-3-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)urea

Cat. No.: B2716847
CAS No.: 1020975-17-0
M. Wt: 409.29
InChI Key: AVIVSSBMTIFICM-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)urea is a useful research compound. Its molecular formula is C17H14Cl2N4O2S and its molecular weight is 409.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

Researchers have focused on synthesizing new heterocyclic compounds containing sulfonamido moieties for use as antibacterial agents. The synthesis involved reacting precursors with active methylene compounds to produce derivatives with high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Antioxidant Activity

Compounds synthesized through reactions involving urea derivatives have been evaluated for their antioxidant activities. One study highlighted the synthesis and antioxidant evaluation of certain derivatives, demonstrating their potential as antioxidants (George, Sabitha, Kumar, & Ravi, 2010).

Material Science Applications

Urea-doped ZnO films have been explored as electron transport layers in inverted polymer solar cells, showcasing improved power conversion efficiency due to enhanced exciton dissociation and efficient charge extraction. This research presents a promising avenue for the development of highly efficient solar cells (Wang et al., 2018).

Antimicrobial and Antitumor Activities

Novel synthesis methods have led to the creation of pyridine carbonitrile derivatives with promising antimicrobial and antioxidant properties, further expanding the potential applications of compounds within this chemical family (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

Anion Recognition

The synthesis of thioamide, urea, and thiourea derivatives has facilitated the development of dinuclear rhenium(I) complexes with luminescent anion receptor capabilities, highlighting the versatility of urea derivatives in creating functional materials for chemical sensing (Odago et al., 2011).

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2S/c18-11-3-4-13(12(19)10-11)21-17(24)20-7-8-25-16-6-5-14(22-23-16)15-2-1-9-26-15/h1-6,9-10H,7-8H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIVSSBMTIFICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C=C2)OCCNC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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